Hexafluoroacetone trihydrate

Description

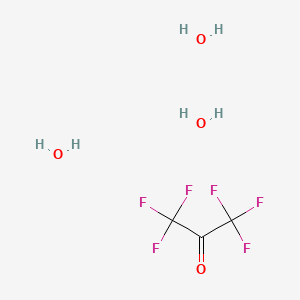

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,1,1,3,3,3-hexafluoropropan-2-one;trihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F6O.3H2O/c4-2(5,6)1(10)3(7,8)9;;;/h;3*1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZAEUWCEHDROX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)C(F)(F)F.O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6F6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

684-16-2 (Parent) | |

| Record name | 2-Propanone, hexafluoro-, trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034202692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID201334105 | |

| Record name | Hexafluoroacetone trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201334105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid or melt; mp = 18-21 deg C; [Alfa Aesar MSDS] | |

| Record name | Hexafluoroacetone trihydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20995 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

34202-69-2, 13098-39-0 | |

| Record name | 2-Propanone, hexafluoro-, trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034202692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexafluoroacetone trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201334105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propanone, hexafluoro-, trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1,3,3,3-hexafluoropropan-2-one;trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of Hexafluoroacetone Trihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexafluoroacetone (B58046) (HFA) is a non-flammable, colorless, and highly reactive gas with the chemical formula (CF₃)₂CO.[1] Its strong electrophilic nature, a consequence of the electron-withdrawing trifluoromethyl groups, dictates its unique chemical behavior.[2] In the presence of water, HFA readily and exothermically forms a stable crystalline solid, Hexafluoroacetone trihydrate (HFA trihydrate), with the chemical formula C₃F₆O·3H₂O.[3][4] This technical guide provides an in-depth analysis of the core chemical properties of this compound, focusing on its acidity, reactivity, and stability. The information presented herein is intended to support researchers, scientists, and drug development professionals in the safe and effective handling and application of this versatile compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various safety data sheets and chemical databases.

| Property | Value | References |

| Molecular Formula | C₃H₆F₆O₄ | [5] |

| Molecular Weight | 220.07 g/mol | [5] |

| Appearance | Colorless to almost colorless clear liquid or solid | [4] |

| Melting Point | 18 - 21 °C | [6] |

| Boiling Point | ~105 °C (decomposes) | |

| Density | 1.579 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.319 | [5] |

| Solubility | Reacts with water | [7] |

Acidity

The formation of the stable hydrate (B1144303) is a key feature of hexafluoroacetone's chemistry. The equilibrium constant (Keq) for the hydration of hexafluoroacetone to its gem-diol is approximately 10⁶ M⁻¹, a stark contrast to the unfavorable hydration of acetone (B3395972) (Keq ≈ 10⁻³ M⁻¹).[1] This demonstrates the profound electronic effect of the fluorine atoms.

Reactivity

The reactivity of this compound is dominated by the electrophilic character of the central carbon atom and the acidity of the hydroxyl groups.

Nucleophilic Addition

The electron-deficient central carbon atom of the hydrated form is susceptible to attack by nucleophiles. This reactivity is harnessed in various organic syntheses. For instance, hexafluoroacetone and its hydrates react with a wide range of nucleophiles, including alcohols, amines, and thiols.

A general workflow for a typical nucleophilic addition reaction is illustrated below.

References

- 1. Hexafluoroacetone - Wikipedia [en.wikipedia.org]

- 2. quora.com [quora.com]

- 3. echemi.com [echemi.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. Hexafluoroacetone 98 34202-69-2 [sigmaaldrich.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. Hexafluoroacetone | CF3COCF3 | CID 12695 - PubChem [pubchem.ncbi.nlm.nih.gov]

Hexafluoroacetone Trihydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on hexafluoroacetone (B58046) trihydrate, a versatile and highly reactive chemical intermediate. This document outlines its fundamental properties, key applications, experimental protocols, and safety information, tailored for professionals in research and development.

Core Chemical and Physical Properties

Hexafluoroacetone trihydrate is a colorless liquid at room temperature.[1] It is the stable hydrate (B1144303) of hexafluoroacetone, a non-flammable gas.[1][2] The presence of two trifluoromethyl groups makes the carbonyl carbon highly electrophilic, leading to a strong tendency to form hydrates.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 34202-69-2 |

| Molecular Weight | 220.07 g/mol [4][5] |

| Molecular Formula | C₃H₆F₆O₄[5] |

| Synonyms | Hexafluoro-2-propanone trihydrate, Perfluoroacetone trihydrate[6] |

| Appearance | Colorless liquid[1] |

| Melting Point | 18-21 °C[6] |

| Boiling Point | 106-108 °C[1] |

| Density | 1.579 g/mL at 25 °C[6] |

| Refractive Index | n20/D 1.319[6] |

| Vapor Pressure | 87.5 psi at 21 °C[6] |

| Solubility in Water | Completely soluble[1] |

Applications in Research and Development

This compound is a critical building block in organic synthesis, with significant applications in the pharmaceutical, agrochemical, and materials science sectors.[4]

Pharmaceutical Synthesis

A primary application of this compound is in the synthesis of the inhalation anesthetic, Sevoflurane .[1][4] It is also used to study the kinetics and thermodynamics of linkage isomerization in ruthenium complexes and in the reconstitution of polypeptides.[1][6] Its derivatives are being explored for their potential in drug development due to the unique properties conferred by the hexafluoroisopropanol (HFIP) group.[7]

Agrochemical and Materials Science

In materials science, it is a precursor to Bisphenol AF , a crosslinker for fluoroelastomers.[1][4] It is also used in the preparation of high-performance materials such as fluorinated polyimides.[1][8]

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis. It can be used as a protecting and activating group for amino acids, hydroxy acids, and mercapto acids.[9] An amidinate salt of hexafluoroacetone hydrate has been developed as a stable, air-tolerant reagent for nucleophilic trifluoromethylation reactions.[10]

Experimental Protocols

Synthesis of this compound

One common laboratory-scale synthesis involves the isomerization of hexafluoro-1,2-epoxypropane.[1]

Protocol:

-

A spherical fluorinated alumina (B75360) catalyst is charged into a reaction tube.[1]

-

The reaction tube is heated to 140°C.[1]

-

Hexafluoro-1,2-epoxypropane is fed into the reaction tube.[1]

-

The exit gas, containing hexafluoroacetone, is passed into water to produce crude this compound.[1]

-

The crude product can be purified by neutralization with potassium hydrogencarbonate followed by distillation under reduced pressure.[11]

Heterogeneous Continuous Flow Hydrogenation for Hexafluoroisopropanol (HFIP) Production

This protocol describes the conversion of this compound to hexafluoroisopropanol (HFIP), a key intermediate for Sevoflurane.[12]

Protocol:

-

A micropacked-bed reactor is used for the continuous flow system.[12]

-

The reaction is carried out under kinetically controlled conditions with temperatures ranging from 363 to 393 K and a hydrogen pressure of 10 bar.[12]

-

The catalyst loading is between 0.1 and 0.5 g.[12]

-

This continuous flow process can achieve high conversion and selectivity (up to 99%).[12]

Safety and Handling

This compound is a toxic and corrosive substance that requires careful handling.[13][14]

Table 2: GHS Hazard Information

| Hazard Class | Statement |

| Acute Toxicity, Oral | Toxic if swallowed[15] |

| Acute Toxicity, Dermal | Fatal in contact with skin[5] |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage[15] |

| Serious Eye Damage/Irritation | Causes serious eye damage[5] |

| Acute Toxicity, Inhalation | Toxic if inhaled[5] |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child[16] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area.[17]

-

Personal Protective Equipment:

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[15]

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[16]

-

Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing.[16]

-

Eye Contact: Immediately flush eyes with running water for at least 15 minutes.[16]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[14]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17]

-

Disposal: Dispose of in accordance with local regulations.[16]

References

- 1. This compound | 34202-69-2 [chemicalbook.com]

- 2. HEXAFLUOROACETONE - Sixteenth Interim Report of the Committee on Acute Exposure Guideline Levels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Hexafluoroacetone - Wikipedia [en.wikipedia.org]

- 4. nfil.in [nfil.in]

- 5. This compound | C3H6F6O4 | CID 36719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 六氟丙酮 三水合物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. egrove.olemiss.edu [egrove.olemiss.edu]

- 8. nbinno.com [nbinno.com]

- 9. datapdf.com [datapdf.com]

- 10. Amidinate Salt of Hexafluoroacetone Hydrate for the Preparation of Fluorinated Compounds by the Release of Trifluoroacetate [organic-chemistry.org]

- 11. US6933413B2 - Processes for preparation of hexafluoroacetone and its hydrate - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. synquestlabs.com [synquestlabs.com]

- 16. aksci.com [aksci.com]

- 17. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis and Preparation of Hexafluoroacetone Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, preparation, and characterization of Hexafluoroacetone (B58046) trihydrate. The document details experimental protocols, quantitative data, and safety information pertinent to the handling and production of this versatile chemical intermediate.

Introduction

Hexafluoroacetone (HFA) is a non-flammable, colorless gas with a musty odor that serves as a crucial building block in the synthesis of various fluorinated compounds.[1] Due to its high reactivity and gaseous nature at room temperature, it is often more convenient to handle and store in its hydrated form. Hexafluoroacetone readily reacts with water to form stable crystalline hydrates, with the trihydrate being a common and commercially available form.[1] This trihydrate is a valuable reagent in its own right and a convenient precursor for generating anhydrous HFA. It finds applications in the synthesis of pharmaceuticals, such as the anesthetic Sevoflurane, and as a crosslinker for fluoroelastomers like Bisphenol AF.[2]

Properties of Hexafluoroacetone Trihydrate

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₃F₆O·3H₂O | [3] |

| Molecular Weight | 220.07 g/mol | [3] |

| Appearance | Colorless liquid or solid | [4] |

| Melting Point | 18-21 °C | |

| Boiling Point | ~106 °C (forms a constant-boiling composition) | [1][5] |

| Density | 1.579 g/mL at 25 °C | |

| Refractive Index | n20/D 1.319 | |

| Solubility | Reacts with water | [6] |

Synthesis of this compound

The preparation of this compound is a two-step process. First, anhydrous Hexafluoroacetone (HFA) is synthesized, and subsequently, it is hydrated to form the trihydrate. Two primary laboratory-scale methods for the synthesis of HFA are detailed below, followed by a general procedure for its hydration.

Synthesis of Anhydrous Hexafluoroacetone (HFA)

This method, adapted from Organic Syntheses, involves the reaction of hexafluoropropylene with sulfur to form a dithietane intermediate, which is then oxidized to yield HFA.[7]

Experimental Protocol:

Step A: Synthesis of 2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane

-

Set up a 500-mL, three-necked flask equipped with a magnetic stirrer, thermometer, water-cooled condenser, and a gas inlet tube. Attach a -78°C cold trap to the condenser outlet.

-

Flame-dry the flask containing 3 g of potassium fluoride (B91410) under vacuum and then cool under a nitrogen purge.

-

Charge the flask with 23 g (0.72 mol) of sulfur and 200 mL of dry dimethylformamide (DMF).

-

Condense 60 mL (96 g, 0.64 mol) of hexafluoropropylene into a graduated -78°C cold trap connected to the gas inlet tube.

-

Heat the reaction mixture to 40–45°C with stirring.

-

Bubble the hexafluoropropylene into the reaction mixture at a rate of approximately 0.6 mL (1 g) per minute by gently warming the trap containing the hexafluoropropylene.

-

After the addition is complete, cool the reaction mixture to -20°C to -30°C and filter the precipitate under suction.

-

Transfer the filter cake to a flask, allow it to melt, add 50 mL of water, and filter again.

-

Separate the lower liquid phase, wash it with 50 mL of water, and distill at atmospheric pressure to yield the dithietane intermediate.

Step B: Synthesis of Hexafluoroacetone

-

Set up a 1-L, three-necked flask with a mechanical stirrer, thermometer, and a condenser connected to a -78°C cold trap.

-

Flame-dry the flask containing 3 g of potassium fluoride under a nitrogen purge.

-

Add 300 mL of dry DMF, 80 g (0.374 mol) of powdered potassium iodate, and 60 g (0.165 mol) of the dithietane intermediate from Step A.

-

Heat the stirred reaction mixture to 149°C over 45 minutes and maintain this temperature for an additional 15 minutes.

-

After cooling, flush the apparatus with a slow stream of nitrogen to transfer any remaining HFA gas to the cold trap.

-

The condensed HFA in the cold trap is then ready for hydration or can be purified by distillation (boiling point: -28°C).[7]

| Reactant/Product | Moles | Yield | Purity | Reference(s) |

| Hexafluoropropylene | 0.64 | - | - | [7] |

| 2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane | - | 80-85% | - | [7] |

| Hexafluoroacetone | - | 64-69% (from dithietane) | Pure | [7] |

This industrial method, described in a U.S. Patent, involves the catalytic isomerization of hexafluoro-1,2-epoxypropane to HFA.[5]

Experimental Protocol:

-

Pack a reaction tube (e.g., SUS316, 16 mm inner diameter, 460 mm length) with a suitable catalyst, such as spherical titanium oxide (e.g., 30 g).[5]

-

Heat the reaction tube to the reaction temperature (e.g., 140°C).[5]

-

Feed hexafluoro-1,2-epoxypropane gas into the reaction tube.

-

The exiting gas, which is primarily HFA, is then passed directly into the water for hydration.

| Reactant | Catalyst | Temperature | Conversion | Reference(s) |

| Hexafluoro-1,2-epoxypropane | Titanium oxide | 140°C | 100% | [5] |

| Hexafluoro-1,2-epoxypropane | Fluorinated alumina | 140°C | 100% | [8] |

Hydration of Hexafluoroacetone to this compound

Experimental Protocol:

-

Pass the gaseous HFA produced from either of the methods above through a gas dispersion tube into a flask containing chilled deionized water. A countercurrent contact column or an autoclave can also be used for this absorption process.[5]

-

To favor the formation of the trihydrate, a weight ratio of approximately 1.8 to 3.7 parts of HFA to 1 part of water should be used.[5] For example, pass the exit gas from the reaction producing 302 g of crude hexafluoroacetone hydrate (B1144303) into 75 g of water.[5]

-

The resulting crude aqueous solution of HFA trihydrate may contain acidic byproducts. Neutralize the solution by adding a weak base, such as potassium bicarbonate, until the solution is neutral to pH paper.[5]

-

Purify the neutralized solution by distillation. Collect the fraction boiling at approximately 105-106°C, which corresponds to the constant-boiling this compound.[5][9] A reduced pressure distillation (e.g., 53-55°C at 85 mmHg) can also be employed.[5]

| Product | Purification Method | Boiling Point | Recovery/Yield | Reference(s) |

| Hexafluoroacetone hydrate | Neutralization and Distillation | 53-55°C at 85 mmHg | 74% | [5] |

| This compound | Atmospheric Distillation | 105-106°C | >99% purity | [9] |

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic broad absorptions corresponding to the O-H stretching of the water molecules and C-F stretching bands.[4][10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A single broad peak corresponding to the protons of the water molecules.

-

¹³C NMR: The spectrum will show a quartet for the CF₃ carbons due to coupling with fluorine and a signal for the central carbonyl carbon, which exists as a gem-diol in the hydrate.

-

¹⁹F NMR: A singlet is observed for the six equivalent fluorine atoms of the two CF₃ groups.[12] The chemical shift of the HFA adduct with water is significantly upfield compared to free HFA.[13]

-

-

Mass Spectrometry (MS): While the trihydrate itself is not typically analyzed directly by electron ionization MS due to its lability, the mass spectrum of the parent HFA can be obtained, showing characteristic fragmentation patterns.[6][14]

Safety and Handling

Hexafluoroacetone and its trihydrate are hazardous materials and must be handled with appropriate safety precautions.

-

Toxicity: Hexafluoroacetone is toxic if swallowed, inhaled, or in contact with skin.[4] It can cause severe skin burns and eye damage.[4]

-

Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[5]

Visualized Workflows

Synthesis of Hexafluoroacetone from Hexafluoropropylene

Caption: Workflow for the synthesis of Hexafluoroacetone from Hexafluoropropylene.

Synthesis of this compound from Hexafluoro-1,2-epoxypropane

Caption: Workflow for the synthesis of this compound from Hexafluoro-1,2-epoxypropane.

References

- 1. EP2189437B1 - Rocess for dehydration of this compound - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nfil.in [nfil.in]

- 4. This compound | C3H6F6O4 | CID 36719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US6933413B2 - Processes for preparation of hexafluoroacetone and its hydrate - Google Patents [patents.google.com]

- 6. Hexafluoroacetone | CF3COCF3 | CID 12695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN1762952A - Hexafluoroacetone hydrate dehydrolyzing method - Google Patents [patents.google.com]

- 9. CN101328113A - Industrialized production method of hexafluoroacetone - Google Patents [patents.google.com]

- 10. spectrabase.com [spectrabase.com]

- 11. This compound(34202-69-2) IR Spectrum [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 2-Propanone, 1,1,1,3,3,3-hexafluoro- [webbook.nist.gov]

The Role of Hexafluoroacetone Trihydrate in Protein Folding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexafluoroacetone (B58046) (HFA) is a fluorinated organic compound that, in its hydrated form (hexafluoroacetone trihydrate), has emerged as a valuable tool in the study of protein folding and in the solubilization of protein aggregates.[1][2][3] Unlike harsh denaturants such as urea (B33335) and guanidine (B92328) hydrochloride which typically lead to complete protein unfolding, HFA trihydrate acts as a "structure modifier," capable of inducing intermediate, partially folded states.[1][3] This property makes it particularly useful for trapping and characterizing folding intermediates, such as the molten globule state, which are crucial for understanding the complex pathways of protein folding and misfolding.[1][3] Furthermore, its ability to solubilize recalcitrant protein aggregates, like inclusion bodies, while preserving native-like secondary structures, presents significant advantages in the production of recombinant proteins.[4]

This technical guide provides an in-depth exploration of the mechanism of action of this compound in protein folding, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying processes.

Core Mechanism of Action

The primary mechanism of action of this compound in modulating protein structure is through its interaction with the hydrophobic core of proteins.[1] HFA is a highly polar molecule, but the presence of six fluorine atoms creates a non-polar, "fluorocarbon face."[1] This dual nature allows it to interact favorably with both the aqueous solvent and the non-polar side chains of amino acids.

The proposed mechanism can be described in a stepwise manner:

-

Initial Disruption of the Hydrophobic Core: At lower concentrations, HFA begins to penetrate the protein structure, disrupting the tightly packed hydrophobic core that stabilizes the native tertiary structure.[1]

-

Formation of a Molten Globule State: This initial disruption leads to a loss of specific tertiary contacts, while much of the native secondary structure (α-helices and β-sheets) is retained.[1][3] The resulting state is a compact, partially folded intermediate known as a "molten globule," which is characterized by exposed hydrophobic surfaces.[1][3]

-

Solvation of Exposed Hydrophobic Residues: As the concentration of HFA increases, the fluorocarbon face of HFA molecules solvates the newly exposed hydrophobic residues.[1] This interaction is entropically favorable and further stabilizes the unfolded or partially unfolded state.

-

Induction of an "Open" Helical State: At higher concentrations of HFA, the extensive solvation of hydrophobic residues can lead to a more expanded state, often with an increased helical content.[1][2] This is because the intramolecular hydrogen bonds that form α-helices are preserved, while the tertiary structure is largely lost.

This multi-stage process allows researchers to dissect the protein folding pathway by stabilizing and studying key intermediate states.

Quantitative Data on HFA-Induced Structural Changes

The effect of this compound on protein structure can be quantified using various biophysical techniques. The following tables summarize data from studies on hen egg-white lysozyme (B549824) and the peptide melittin (B549807).

Table 1: Effect of Hexafluoroacetone (HFA) on the Structure of Hen Egg-White Lysozyme

| HFA Concentration (v/v) | Far-UV CD (mdeg at 222 nm) | Near-UV CD (mdeg at 289 nm) | ANS Fluorescence Intensity (Arbitrary Units) |

| 0% (Native) | -10.5 | -2.5 | 10 |

| 25% (Molten Globule) | -9.8 (retention of secondary structure) | ~0 (loss of tertiary structure) | 80 (increased hydrophobic exposure) |

| 50% ("Open" Helical) | -11.2 (increased helicity) | ~0 (loss of tertiary structure) | 15 (decreased ANS binding) |

Data are approximated from graphical representations in the cited literature for illustrative purposes.[1][3]

Table 2: Induction of Helicity in Melittin by Hexafluoroacetone (HFA)

| Cosolvent | Concentration for Complete Helical Transition |

| Hexafluoroacetone (HFA) | 3.6 M (50% v/v) |

| 2,2,2-Trifluoroethanol (TFE) | ~8 M |

This table highlights the higher potency of HFA in inducing helical structure compared to TFE.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments used to characterize the effects of HFA on protein folding.

Circular Dichroism (CD) Spectroscopy

Objective: To monitor changes in the secondary and tertiary structure of a protein as a function of HFA concentration.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the protein of interest (e.g., 1 mg/mL) in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.0).

-

Prepare a series of aqueous solutions of this compound at various concentrations (e.g., 0% to 50% v/v) in the same buffer.

-

For each measurement, mix the protein stock solution with the HFA solution to achieve the desired final protein and HFA concentrations. A typical final protein concentration for far-UV CD is 0.1-0.2 mg/mL and for near-UV CD is 1 mg/mL.

-

Incubate the samples at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 30 minutes).

-

-

Data Acquisition:

-

Record far-UV CD spectra from 190 to 250 nm using a 1 mm pathlength cuvette to assess secondary structure.

-

Record near-UV CD spectra from 250 to 350 nm using a 10 mm pathlength cuvette to probe the tertiary structure.

-

Collect data at a controlled temperature.

-

-

Data Analysis:

-

Subtract the spectrum of the buffer containing the corresponding HFA concentration from the protein spectrum.

-

Convert the raw data (in millidegrees) to mean residue ellipticity [θ].

-

Analyze the changes in the spectra, particularly at 222 nm (for α-helical content) and in the near-UV region (for tertiary structure), as a function of HFA concentration.

-

Fluorescence Spectroscopy with 1-Anilino-8-naphthalenesulfonate (ANS)

Objective: To measure the exposure of hydrophobic clusters on the protein surface, a characteristic of the molten globule state.

Methodology:

-

Sample Preparation:

-

Prepare protein samples in various HFA concentrations as described for CD spectroscopy.

-

Prepare a stock solution of ANS (e.g., 1 mM) in the same buffer.

-

Add a small aliquot of the ANS stock solution to each protein sample to a final concentration of, for example, 50 µM. Ensure the final protein concentration is around 5-10 µM.

-

Incubate the samples in the dark for 30 minutes at a constant temperature.

-

-

Data Acquisition:

-

Excite the samples at 380 nm.

-

Record the fluorescence emission spectra from 400 to 600 nm.

-

-

Data Analysis:

-

Determine the wavelength of maximum emission (λ_max) and the fluorescence intensity at this wavelength for each sample.

-

A significant increase in fluorescence intensity and a blue-shift in λ_max are indicative of ANS binding to exposed hydrophobic surfaces.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution information on the loss of tertiary structure and the nature of the HFA-induced state.

Methodology:

-

Sample Preparation:

-

Prepare a concentrated protein solution (e.g., 1-2 mM) in a deuterated buffer (e.g., 90% H₂O/10% D₂O or 100% D₂O).

-

Add deuterated HFA to the desired final concentration.

-

Adjust the pH of the sample if necessary.

-

-

Data Acquisition:

-

Acquire one-dimensional (1D) ¹H NMR spectra for each HFA concentration.

-

For more detailed analysis, two-dimensional (2D) experiments like TOCSY and NOESY can be performed.

-

-

Data Analysis:

-

In the 1D spectra, observe the dispersion of chemical shifts, particularly in the amide and aromatic regions. A collapse of the spectral dispersion and the disappearance of ring-current-shifted resonances are indicative of the loss of a fixed tertiary structure.[3]

-

In H/D exchange experiments, the protection of backbone amide protons from exchange with the solvent can reveal the stability of secondary structures.[1]

-

Visualizations

The following diagrams illustrate the mechanism of action of HFA and a typical experimental workflow.

Caption: Mechanism of HFA-induced protein unfolding.

Caption: Experimental workflow for studying HFA's effect on proteins.

Conclusion

This compound is a potent and versatile tool for researchers in protein science and drug development. Its ability to act as a "structure modifier" rather than a simple denaturant allows for the stabilization and characterization of important protein folding intermediates.[1][3] By carefully controlling its concentration, one can navigate the protein folding landscape and gain insights into the forces that govern protein structure and stability. The experimental protocols and quantitative data presented here provide a framework for utilizing HFA to explore protein folding pathways, rescue misfolded proteins from inclusion bodies, and potentially inform the design of novel therapeutics that target protein misfolding diseases.

References

- 1. repository.ias.ac.in [repository.ias.ac.in]

- 2. Fluoroalcohols as structure modifiers in peptides and proteins: hexafluoroacetone hydrate stabilizes a helical conformation of melittin at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hexafluoroacetone hydrate as a structure modifier in proteins: characterization of a molten globule state of hen egg-white lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recovery of bioactive protein from bacterial inclusion bodies using trifluoroethanol as solubilization agent - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Hexafluoroacetone Trihydrate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the solubility of hexafluoroacetone (B58046) trihydrate in common organic solvents. Hexafluoroacetone and its hydrates are crucial intermediates in the synthesis of various pharmaceuticals, agrochemicals, and fluorinated polymers.[1] A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development. This document summarizes the available qualitative and quantitative solubility data, details a generalized experimental protocol for its determination, and provides a visual representation of the experimental workflow.

Introduction to Hexafluoroacetone Trihydrate

Hexafluoroacetone (HFA) is a non-flammable, colorless gas that readily reacts with water to form stable, crystalline hydrates.[2][3] The most common of these is this compound (HFA·3H₂O), a colorless liquid at room temperature.[4][5] The strong electron-withdrawing nature of the two trifluoromethyl groups makes the carbonyl carbon of HFA highly electrophilic, leading to the facile formation of gem-diol hydrates.[3] This high reactivity and the unique properties of its fluorinated structure make HFA and its hydrates valuable building blocks in organic synthesis.

Solubility of this compound: Data

A comprehensive review of scientific literature, chemical databases, and technical data sheets reveals a significant gap in publicly available quantitative data on the solubility of this compound in a wide range of common organic solvents. While qualitative statements exist, precise solubility values (e.g., in g/100 mL or mol/L) at various temperatures are not well-documented.

Qualitative Solubility

The following table summarizes the available qualitative solubility information for this compound.

| Solvent | Solubility | Source(s) |

| Water | Completely Soluble / Miscible | [4][6] |

| Chloroform | Soluble | [7] |

| Diethyl Ether | Implied (used for extraction from aqueous solutions) |

Quantitative Solubility Data

As of the date of this publication, a comprehensive, tabulated set of quantitative solubility data for this compound in common organic solvents (e.g., ethanol, methanol, acetone, tetrahydrofuran, ethyl acetate, acetonitrile, toluene, hexane) has not been found in the reviewed literature. The "completely soluble" designation in water suggests miscibility in all proportions. For other organic solvents, experimental determination is necessary to establish precise solubility limits.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the quantitative determination of the solubility of this compound in an organic solvent. This method is based on the widely accepted "shake-flask" method, followed by quantitative analysis.

Materials and Equipment

-

This compound (purity ≥ 98%)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Gas Chromatograph with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph with a suitable detector (HPLC-UV/Vis or ELSD)

-

Vials for sample storage

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of sealed vials containing a known volume of the desired organic solvent. The presence of a visible excess of the solute is crucial to ensure saturation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the thermostat for a sufficient time (e.g., 2-4 hours) to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled syringe to match the equilibration temperature.

-

Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

Record the exact weight of the collected filtrate.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of this compound of known concentrations in the solvent used for dilution.

-

Analyze the calibration standards and the diluted sample using a validated GC-FID or HPLC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Characterization of the Solid Phase

After the solubility experiment, it is crucial to analyze the remaining solid phase (if any) using techniques such as X-ray powder diffraction (XRPD) to confirm that no phase change, such as dehydration or solvate formation, has occurred during the experiment.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While this compound is a vital compound in various scientific and industrial applications, there is a notable lack of comprehensive quantitative data regarding its solubility in common organic solvents. The information available is largely qualitative. This guide provides a robust, generalized experimental protocol to enable researchers to systematically determine these crucial physicochemical properties. The generation of such data will undoubtedly facilitate the broader and more efficient use of this versatile fluorinated building block in drug development and materials science.

References

- 1. Estimating the Aqueous Solubility of Pharmaceutical Hydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Hexafluoroacetone - Wikipedia [en.wikipedia.org]

- 4. This compound | 34202-69-2 [chemicalbook.com]

- 5. 六氟丙酮 三水合物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. 684-16-2 CAS MSDS (Hexafluoroacetone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to the Safety Data Sheet (SDS) of Hexafluoroacetone Trihydrate

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and handling requirements of chemical compounds is paramount. This technical guide provides an in-depth analysis of the Safety Data Sheet (SDS) for hexafluoroacetone (B58046) trihydrate (CAS No. 34202-69-2), a versatile building block in organic synthesis and a potent solvent. This document synthesizes critical safety data, presents it in a clear and accessible format, and outlines the logical frameworks for hazard assessment and personal protection.

Physicochemical Properties

Hexafluoroacetone trihydrate is a colorless liquid at room temperature.[1][2] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C3F6O·3H2O | [1][2][3] |

| Molecular Weight | 220.07 g/mol | [4] |

| Melting Point | 18 - 21 °C (64.4 - 69.8 °F) | [1][2][5][6] |

| Boiling Point | 105 - 108 °C (221 - 222.8 °F) | [1][2][5] |

| Density | 1.579 g/mL at 25 °C | [5][6][7] |

| Refractive Index | n20/D 1.319 | [6][7] |

| Vapor Pressure | 87.5 psi at 21 °C | [5][6] |

Toxicological Data

This compound is classified as highly toxic.[1][8][9] Acute exposure through oral, dermal, or inhalation routes can be harmful or fatal.[1][8][9] Chronic exposure is suspected of damaging fertility or the unborn child.[1][8][9]

| Toxicity Metric | Species | Value | Source(s) |

| LD50 Oral | Rat | 190 mg/kg | [10][11] |

| LD50 Dermal | Rabbit | 113 mg/kg | [10] |

| TDLo Dermal | Rat | 11 mg/kg (6-16 days pregnant) | [11] |

Experimental Protocols

While the Safety Data Sheets cite the results of toxicological studies, they do not provide detailed experimental methodologies. The LD50 (Lethal Dose, 50%) values reported are likely determined according to standardized OECD (Organisation for Economic Co-operation and Development) or equivalent guidelines for acute toxicity testing. A general overview of such a protocol is provided below.

General Protocol for Acute Oral Toxicity (LD50)

This is a generalized representation of a protocol that would be used to determine the oral LD50 value.

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[9] The hazard statements associated with this compound are summarized below.

Safe Handling and Personal Protective Equipment (PPE)

Due to the significant hazards associated with this compound, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.[12]

Engineering Controls:

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles or a face shield are required.[8][12]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing are necessary to prevent skin contact.[8][12]

-

Respiratory Protection: If ventilation is inadequate or for spill response, a NIOSH-approved respirator with an appropriate cartridge is essential.[1][12]

The following diagram illustrates the recommended personal protective equipment.

First Aid Measures

In the event of exposure, immediate medical attention is required.[2] The following first aid measures should be taken:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[12]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1][12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[12]

Storage and Disposal

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][12]

-

Keep away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[13]

Disposal:

-

Dispose of contents and container in accordance with local, regional, national, and international regulations.[1] Waste should be handled as hazardous.

Conclusion

This compound is a valuable chemical with significant hazards. A thorough understanding and implementation of the safety precautions outlined in its SDS are crucial for its safe handling in a research and development setting. This guide provides a consolidated and accessible overview of this critical information to promote a culture of safety and responsible scientific practice.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. fishersci.ie [fishersci.ie]

- 3. chenguang-chemi.com [chenguang-chemi.com]

- 4. This compound | C3H6F6O4 | CID 36719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 34202-69-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Hexafluoroacetone 98 34202-69-2 [sigmaaldrich.com]

- 7. This compound | CAS#:10057-27-9 | Chemsrc [chemsrc.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. aksci.com [aksci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

Proper Handling and Storage of Hexafluoroacetone Trihydrate: A Technical Guide for Researchers and Drug Development Professionals

An in-depth guide on the safe handling, storage, and key applications of Hexafluoroacetone (B58046) Trihydrate, tailored for professionals in research and development.

Hexafluoroacetone (HFA) trihydrate is a versatile and highly reactive chemical intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers.[1][2] Its unique properties, stemming from the electron-withdrawing nature of its two trifluoromethyl groups, make it a valuable reagent, particularly in the preparation of fluorinated compounds.[3][4] However, its reactivity also necessitates stringent safety protocols for its handling and storage to mitigate potential hazards. This technical guide provides a comprehensive overview of the proper procedures for managing Hexafluoroacetone trihydrate in a laboratory setting, alongside detailed experimental protocols for its key applications and a summary of its physicochemical and toxicological properties.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a controlled environment.[3] It is toxic if swallowed, fatal in contact with skin, and causes severe skin burns and eye damage.[5][6] Additionally, it is suspected of damaging fertility or the unborn child.[5]

1.1. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory. This includes:

-

Hand Protection: Wear chemically resistant gloves, such as those made of neoprene or nitrile rubber. Gloves must be inspected before use.[7]

-

Eye and Face Protection: Tightly fitting safety goggles with side-shields or a full-face shield are essential to protect against splashes.[7]

-

Skin and Body Protection: A chemical-resistant apron or full-body suit should be worn over laboratory clothing.[6]

-

Respiratory Protection: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[5][6] If there is a risk of inhalation, a full-face respirator with an appropriate cartridge should be used.[7]

1.2. Safe Handling Practices

-

Avoid all personal contact, including inhalation of vapors.[3]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5]

-

Wash hands thoroughly after handling.[5]

A logical workflow for the safe handling of this compound is depicted in the following diagram:

Storage and Stability

Proper storage of this compound is crucial to maintain its integrity and prevent hazardous situations.

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] The recommended storage temperature is typically indicated on the product label.[8] Keep away from incompatible substances such as strong oxidizing agents.[9]

-

Container Types: Lined metal cans or plastic pails are recommended for storage.[3]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and metals, as it can be corrosive.[3][9]

Accidental Release and First Aid Measures

In the event of a spill or exposure, immediate and appropriate action is critical.

3.1. Spill Response

-

Minor Spills: Remove all ignition sources. Clean up spills immediately, wearing full PPE. Absorb with inert material and place in a suitable container for disposal.[3]

-

Major Spills: Evacuate the area and move upwind. Alert emergency responders and inform them of the location and nature of the hazard.[3]

The following diagram outlines a decision-making workflow for responding to a spill:

3.2. First Aid Measures

-

Inhalation: Remove the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[7]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Physicochemical and Toxicological Properties

A summary of the key quantitative data for this compound is presented in the tables below for easy reference.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₆F₆O₄ | [5] |

| Molecular Weight | 220.07 g/mol | [5] |

| Appearance | Colorless liquid | [10] |

| Melting Point | 18 - 21 °C | [10][11] |

| Boiling Point | 105 - 108 °C | [10][11] |

| Density | 1.579 g/mL at 25 °C | [11] |

| Vapor Pressure | 87.5 psi at 21 °C | [12] |

| Refractive Index | n20/D 1.319 | [11] |

| Solubility | Reacts with water | [13][14] |

Table 2: Toxicological Data

| Test | Species | Route | Value | Reference(s) |

| LD50 | Rat | Oral | 190 mg/kg | [5][15] |

| LD50 | Rabbit | Dermal | 113 mg/kg | [5] |

Chemical Reactivity and Applications

This compound is a stable hydrate (B1144303) that is often used as a safer and more convenient alternative to gaseous hexafluoroacetone.[16] The central carbonyl carbon is highly electrophilic due to the strong electron-withdrawing effects of the two trifluoromethyl groups. This makes it highly susceptible to nucleophilic attack.

5.1. Reaction with Water

Hexafluoroacetone readily reacts with water to form a stable gem-diol, the trihydrate being the most common form. This equilibrium lies far to the right, in contrast to acetone (B3395972) where hydrate formation is unfavorable.

The reactivity of Hexafluoroacetone with water and other nucleophiles is illustrated below:

5.2. Applications in Synthesis

This compound is a key building block in the synthesis of various important compounds.

-

Synthesis of Bisphenol AF: It reacts with phenol (B47542) in the presence of a catalyst to produce Bisphenol AF, a monomer used in the production of high-performance polymers like fluoroelastomers and polyimides.[6][12]

-

Synthesis of Sevoflurane Precursors: It is a precursor to hexafluoroisopropanol (HFIP), which is then used in the synthesis of the inhalation anesthetic Sevoflurane.[3][5]

-

Peptide Chemistry: It can be used as a protecting and activating reagent for amino acids in peptide synthesis.[7]

Experimental Protocols

The following are representative experimental protocols for key reactions involving this compound.

6.1. Dehydration of this compound

This protocol is adapted from a patented method for producing anhydrous hexafluoroacetone.[6]

-

Apparatus Setup: Assemble a distillation apparatus with a dropping funnel, a reaction flask, a condenser, and a cold trap cooled with dry ice/acetone.

-

Charging the Reactor: Charge the reaction flask with 20% oleum (B3057394) (fuming sulfuric acid).

-

Addition of Hydrate: Slowly add this compound (e.g., 1000 g of 95% purity) dropwise to the oleum, maintaining the temperature between 0-100 °C.[6]

-

Gas Absorption: Pass the generated gas through a secondary flask containing 98% sulfuric acid to remove any traces of sulfur trioxide and water.[6]

-

Collection of Anhydrous HFA: Collect the anhydrous Hexafluoroacetone gas in the cold trap. The yield is reported to be approximately 99.6%.[6]

6.2. Synthesis of Bisphenol AF

This protocol is based on a patented method for the synthesis of Bisphenol AF.[6]

-

Reactant Mixture: In a suitable reactor, combine phenol and this compound. The molar ratio of phenol to the trihydrate can range from 1:1 to 5:1.[6]

-

Catalyst and Solvent: Add a composite catalyst of a molecular sieve (e.g., 3A, 4A, or 5A) and a heteropoly acid to the mixture. Use an organic solvent such as toluene.[6]

-

Reaction Conditions: Heat the reaction mixture to 120-200 °C for 10-20 hours under a nitrogen atmosphere.[6]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter to remove the catalyst.

-

Extract the filtrate with diethyl ether.

-

Dry the organic phase with anhydrous sodium sulfate.

-

Remove the solvent by distillation.

-

-

Purification: Purify the crude product by column chromatography to obtain Bisphenol AF.[6]

Note on Signaling Pathways: The term "signaling pathways" typically refers to a series of chemical reactions in a cell that lead to a specific cellular response, often initiated by a drug or signaling molecule binding to a receptor. As this compound is a chemical reagent and intermediate rather than a biologically active drug in this context, the concept of it having defined signaling pathways is not applicable. Its toxic effects are a result of its high reactivity and corrosive nature.

Disposal Considerations

Waste this compound and its containers must be disposed of in accordance with local, state, and federal regulations. It should be treated as hazardous waste. Do not discharge into drains or the environment.[7]

Conclusion

This compound is an invaluable reagent for the synthesis of a wide range of fluorinated compounds. Its utility, however, is matched by its hazardous nature. A thorough understanding and strict adherence to the handling, storage, and safety protocols outlined in this guide are paramount for the protection of researchers and the environment. By implementing these procedures, scientists and drug development professionals can safely harness the synthetic potential of this powerful chemical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. data.epo.org [data.epo.org]

- 3. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]

- 4. egrove.olemiss.edu [egrove.olemiss.edu]

- 5. researchgate.net [researchgate.net]

- 6. CN103553883A - Method for co-catalytic synthesis of bisphenol AF through molecular sieve and heteropoly acid - Google Patents [patents.google.com]

- 7. Application of hexafluoroacetone as protecting and activating reagent in amino acid and peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. brieflands.com [brieflands.com]

- 9. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 10. datapdf.com [datapdf.com]

- 11. scribd.com [scribd.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Reaction of hexafluoroacetone with certain simple peptides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Spectroscopic Properties of Hexafluoroacetone and Its Hydrates

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hexafluoroacetone (B58046) (HFA) is a versatile building block in organic and medicinal chemistry, primarily due to the strong electron-withdrawing nature of its two trifluoromethyl groups. In the presence of water, HFA readily forms hydrates, with the monohydrate being particularly stable and well-characterized. While a trihydrate form is plausible under certain conditions, its detailed spectroscopic analysis is not extensively documented. This guide synthesizes the expected spectroscopic features of HFA hydrates based on the known data for HFA and its monohydrate, providing a foundational understanding for researchers in the field.

Mass Spectrometry (MS)

Mass spectrometry of HFA and its hydrates is often performed under conditions that lead to dehydration. Therefore, the observed spectra typically correspond to the parent HFA molecule.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: The analyte is introduced into the ion source, often via a direct insertion probe or a gas chromatography (GC) inlet. For a hydrate, thermal desorption in the inlet is expected to yield the anhydrous HFA.

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

Data Presentation: Expected Mass Spectral Data for Hexafluoroacetone

| m/z | Assignment | Relative Abundance |

| 166 | [M]+ (C3F6O)+ | Moderate |

| 97 | [M-CF3]+ | High |

| 69 | [CF3]+ | Very High (Base Peak) |

| 47 | [CFO]+ | Moderate |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For HFA and its hydrates, the key vibrational modes are the C=O stretch of the ketone and the O-H stretch of the water molecules.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: A small amount of the sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: An IR beam is passed through the ATR crystal, where it undergoes total internal reflection. At the point of reflection, an evanescent wave extends into the sample, and the sample absorbs energy at specific frequencies corresponding to its vibrational modes.

-

Spectrum Generation: The detector measures the attenuated IR beam, and a Fourier transform is applied to generate the infrared spectrum.

Data Presentation: Characteristic IR Absorption Frequencies

| Compound | Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

| Hexafluoroacetone | C=O Stretch | ~1800 | Strong, sharp peak characteristic of a ketone. |

| Hexafluoroacetone Hydrates | O-H Stretch | 3200-3600 | Broad and strong, indicative of hydrogen-bonded hydroxyl groups. |

| C-O Stretch | 1000-1300 | Strong absorptions from the gem-diol structure. | |

| C-F Stretch | 1100-1400 | Multiple strong, sharp peaks. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms. For HFA and its hydrates, ¹⁹F and ¹³C NMR are particularly informative.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., D₂O, acetone-d₆) in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer's magnetic field. A radiofrequency pulse is applied, and the resulting free induction decay (FID) is recorded.

-

Data Processing: A Fourier transform is applied to the FID to obtain the NMR spectrum.

Data Presentation: Expected NMR Chemical Shifts

| Nucleus | Compound | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| ¹⁹F | Hexafluoroacetone Hydrates | -78 to -85 | Singlet | The exact shift can be dependent on the solvent and the degree of hydration. |

| ¹³C | Hexafluoroacetone | ~190 (quartet) | Quartet | The C=O carbon is coupled to the six fluorine atoms. |

| ¹³C | Hexafluoroacetone Hydrates | ~95 (septet) | Septet | The central carbon of the gem-diol is coupled to the six fluorine atoms. |

Visualized Logical Workflows

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a hydrated compound like hexafluoroacetone trihydrate.

Caption: General workflow for spectroscopic analysis.

Caption: Equilibrium of hexafluoroacetone hydration.

The Enduring Stability of a Gem-Diol: A Technical Guide to Hexafluoroacetone Trihydrate

For Researchers, Scientists, and Drug Development Professionals

Hexafluoroacetone (B58046), a perfluorinated ketone, exhibits a remarkable deviation from the typical reactivity of ketones. Its interaction with water overwhelmingly favors the formation of a stable geminal diol, 1,1,1,3,3,3-hexafluoropropane-2,2-diol. This technical guide delves into the core structural and chemical aspects of hexafluoroacetone trihydrate, providing an in-depth understanding for its application in research and development.

The Gem-Diol Structure: An Anomaly of Stability

Unlike its non-fluorinated counterpart, acetone, which exists in equilibrium with only a minuscule amount of its hydrate (B1144303), hexafluoroacetone's equilibrium with its gem-diol form lies heavily towards the hydrate. The equilibrium constant for the hydration of hexafluoroacetone is approximately 10^6 M⁻¹, a stark contrast to the 10⁻³ M⁻¹ for acetone. This exceptional stability is a direct consequence of the potent electron-withdrawing nature of the two trifluoromethyl (-CF₃) groups. These groups destabilize the carbonyl double bond of the ketone, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water.

The "trihydrate" designation indicates that in the solid crystalline form, the gem-diol molecule, (CF₃)₂C(OH)₂, co-crystallizes with two additional water molecules. These water molecules are integral to the crystal lattice, participating in a network of hydrogen bonds that further stabilizes the structure.

Caption: Molecular structure of the gem-diol form of hexafluoroacetone.

Synthesis and Formation

The industrial production of hexafluoroacetone typically involves the fluorination of hexachloroacetone (B130050) using hydrogen fluoride (B91410) or the isomerization of hexafluoro-1,2-epoxypropane. The resulting anhydrous hexafluoroacetone is a gas at room temperature. The trihydrate is then prepared by the controlled addition of water.

Caption: Simplified workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Properties

This compound is a colorless liquid or a low-melting solid. Its unique structure gives rise to characteristic spectroscopic signatures.

| Property | Value | Reference |

| Molecular Formula | C₃H₆F₆O₄ | |

| Molecular Weight | 220.07 g/mol | |

| Appearance | Colorless liquid or melt | |

| Melting Point | 18-21 °C | |

| Density | 1.579 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.319 |

Spectroscopic Data:

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by the absence of a strong carbonyl (C=O) stretch, which would be prominent in the anhydrous form. Instead, strong, broad absorptions corresponding to O-H stretching vibrations of the gem-diol and water molecules are observed, typically in the range of 3000-3600 cm⁻¹. C-F stretching vibrations will also be present as strong bands, usually in the 1100-1300 cm⁻¹ region.

-

Raman Spectroscopy: Similar to the IR spectrum, Raman spectroscopy would confirm the presence of O-H and C-F bonds and the absence of the C=O bond.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A single, broad resonance is expected for the protons of the hydroxyl groups and the water molecules, which may exchange. The chemical shift would be concentration and solvent dependent.

-

¹⁹F NMR: A single resonance is expected for the six equivalent fluorine atoms of the two -CF₃ groups.

-

¹³C NMR: The spectrum would show a signal for the central carbon atom, shifted to a field characteristic of a carbon bearing two hydroxyl and two trifluoromethyl groups. Another signal for the two equivalent carbons of the -CF₃ groups would also be present.

-

Crystallographic Data

The precise three-dimensional arrangement of atoms and the hydrogen-bonding network in the solid state are determined by single-crystal X-ray diffraction. While a specific crystallographic information file was not retrieved in the literature search, the following table provides representative bond lengths and angles expected for the gem-diol core of hexafluoroacetone, based on known data for similar fluorinated diols.

| Parameter | Atom Pair/Triplet | Expected Value (Illustrative) |

| Bond Length (Å) | C-C | ~1.54 |

| C-O | ~1.40 | |

| O-H | ~0.96 | |

| C-F | ~1.34 | |

| Bond Angle (°) | O-C-O | ~110 |

| C-C-O | ~109 | |

| C-C-C | ~112 | |

| F-C-F | ~107 |

Experimental Protocols

General Synthesis of this compound

Disclaimer: This is a generalized procedure and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: A gas dispersion tube is connected to a lecture bottle of anhydrous hexafluoroacetone and placed in a flask containing deionized water, which is cooled in an ice bath.

-

Hydration: Anhydrous hexafluoroacetone gas is slowly bubbled through the cold water. The reaction is exothermic. The flow rate is controlled to maintain the temperature of the solution below 30 °C.

-

Endpoint: The addition of gas is continued until the desired weight gain, corresponding to the formation of the trihydrate, is achieved.

-

Purification (if necessary): For high-purity material, the crude product can be purified by distillation.

Spectroscopic Characterization Workflow

Caption: General workflow for the spectroscopic characterization of this compound.

Conclusion

The gem-diol structure of this compound is a classic example of how electronic effects can dramatically alter the chemical properties of a molecule. The stability of this hydrate is central to its handling and its utility as a synthetic building block. A thorough understanding of its structural and spectroscopic properties, as outlined in this guide, is essential for its effective application in pharmaceutical and materials science research.

Stability of Hexafluoroacetone Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexafluoroacetone (B58046) (HFA) is a highly reactive, non-flammable gas with the chemical formula (CF₃)₂CO. In the presence of water, it readily and exothermically forms a stable geminal diol, hexafluoroacetone hydrate (B1144303), most commonly available as the trihydrate ((CF₃)₂C(OH)₂·H₂O) and sesquihydrate. The strong electron-withdrawing nature of the two trifluoromethyl groups significantly influences the stability and reactivity of the carbonyl carbon, making the hydrated form exceptionally stable compared to the hydrates of other ketones like acetone (B3395972).[1][2] This technical guide provides an in-depth analysis of the stability of hexafluoroacetone hydrate, compiling quantitative data, detailed experimental protocols, and a mechanistic overview of its dehydration.

Data Presentation

The stability of hexafluoroacetone hydrate is characterized by its equilibrium with the anhydrous form and its thermal decomposition profile.

Table 1: Equilibrium Data for Hexafluoroacetone Hydration

| Parameter | Value | Compound | Notes |

| Equilibrium Constant (Keq) | 1 x 10⁶ M⁻¹ | Hexafluoroacetone | This high value indicates the equilibrium strongly favors the formation of the hydrate in aqueous solutions.[1] |

| Equilibrium Constant (Keq) | 1 x 10⁻³ M⁻¹ | Acetone | For comparison, the hydration of acetone is highly unfavorable.[1] |

Table 2: Thermal Stability Data

| Parameter | Value | Compound | Notes |

| Decomposition Temperature | 550 - 628 °C | Anhydrous Hexafluoroacetone | Thermal decomposition of the anhydrous form yields trifluoroacetyl fluoride (B91410) and difluoromethylene at higher temperatures, and hexafluoroethane (B1207929) and carbon monoxide at lower temperatures. |

| Decomposition Temperature | 150 - 210 °C | Macrocyclic gem-diols | While specific TGA/DSC data for hexafluoroacetone hydrate is not readily available in the reviewed literature, related macrocyclic gem-diols show weight loss corresponding to the release of water in this temperature range.[3] |

| Boiling Point | 106-108 °C | Hexafluoroacetone Trihydrate | This is the constant boiling point of the trihydrate, indicating its relative stability upon heating at atmospheric pressure.[4] |

Experimental Protocols

Synthesis of Hexafluoroacetone Hydrate via Oxidation of Perfluoroisobutene

This protocol is adapted from an improved synthesis method.[5]

Materials:

-

Perfluoroisobutene

-

Potassium permanganate (B83412) (KMnO₄)

-

Water

-

Sulfur dioxide (SO₂)

-

Diethyl ether

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Reaction flask equipped with a stirrer, dropping funnel, and a cold finger condenser (-80 °C)

-

Continuous liquid-liquid extractor

-

Distillation apparatus

Procedure:

-

In a reaction flask, prepare an aqueous solution of potassium permanganate.

-

Cool the flask and introduce perfluoroisobutene gas at a controlled rate while maintaining the reaction temperature between 35-40 °C. The unreacted perfluoroisobutene is condensed by the cold finger and returned to the reaction mixture.

-

After the addition is complete, bubble sulfur dioxide through the solution to neutralize the excess potassium permanganate.

-

Filter the mixture to remove the manganese dioxide precipitate.

-

Extract the aqueous filtrate with diethyl ether using a continuous liquid-liquid extractor for 24 hours.

-

Dry the ether extract over anhydrous sodium sulfate.

-

Remove the ether by distillation.

-

The resulting residue is hexafluoroacetone hydrate, which can be further purified by vacuum distillation.

Dehydration of Hexafluoroacetone Hydrate to Anhydrous Hexafluoroacetone

This protocol describes the regeneration of anhydrous hexafluoroacetone from its hydrate.[1]

Materials:

-

Hexafluoroacetone hydrate

-

Concentrated sulfuric acid (H₂SO₄) or Phosphorus pentoxide (P₄O₁₀)

-

Distillation apparatus with a cold trap (-78 °C)

Procedure:

-

Place the dehydrating agent (concentrated sulfuric acid or phosphorus pentoxide) in a distillation flask.

-

Slowly add hexafluoroacetone hydrate to the flask.

-

Gently heat the mixture. The anhydrous hexafluoroacetone will distill as a gas.

-

Collect the anhydrous hexafluoroacetone in a cold trap cooled with dry ice/acetone (-78 °C).

Determination of Hydration-Dehydration Equilibrium by ¹⁹F NMR Spectroscopy

This protocol outlines a general method for determining the equilibrium constant of hexafluoroacetone hydration using ¹⁹F NMR spectroscopy.

Materials:

-

Hexafluoroacetone

-

Deuterated solvent (e.g., D₂O, acetone-d₆)

-

NMR tubes

-

NMR spectrometer with fluorine-19 capabilities

-

Internal standard with a known concentration and a distinct ¹⁹F NMR signal (e.g., trifluorotoluene)

Procedure:

-

Prepare a series of NMR samples with a known concentration of the internal standard in the chosen deuterated solvent.

-

Introduce a precise amount of anhydrous hexafluoroacetone into each NMR tube. The amount should be varied across the series to observe the equilibrium at different concentrations.

-

Allow the samples to reach equilibrium at a constant temperature within the NMR spectrometer.

-

Acquire the ¹⁹F NMR spectra for each sample.

-

Identify the distinct signals for anhydrous hexafluoroacetone and its hydrated form (gem-diol). The chemical shifts will be different for the fluorine atoms in the two species.

-

Integrate the signals corresponding to the anhydrous and hydrated forms, as well as the internal standard.

-